2-Tridecanone is a 13-carbon aliphatic methyl ketone naturally found in the glandular trichomes of wild tomatoes (Solanum habrochaites). In industrial and scientific procurement, it is primarily sourced as a highly effective botanical insect repellent active ingredient and a specialized flavor and fragrance compound. Characterized by a melting point of 24–31 °C, it exists as a waxy crystalline solid at room temperature, distinguishing it from shorter-chain liquid analogs. Its low vapor pressure (approximately 0.016 mmHg at 25 °C) and distinct fatty, dairy-like organoleptic profile make it a critical material for long-lasting controlled-release repellent formulations and heavy lipid-mimicking flavor matrices [1].
Substituting 2-tridecanone with its widely commercialized analog, 2-undecanone, fundamentally alters formulation stability and product performance. Because 2-undecanone is a liquid with higher volatility, it evaporates rapidly, resulting in a significantly shorter duration of repellent protection and premature loss of flavor top-notes during thermal processing. Furthermore, replacing 2-tridecanone with even-chain aliphatic ketones (such as 2-dodecanone) drastically reduces biological efficacy, as odd-chain methyl ketones exhibit superior binding affinity to target insect odorant receptors. Consequently, generic substitution compromises both the physical processability in solid lipid matrices and the quantitative efficacy required for end-use applications[1].
In standardized filter paper assays against Amblyomma americanum (lone star tick), 2-tridecanone demonstrates significantly prolonged residual activity compared to 2-undecanone due to its lower vapor pressure. At an application rate of 0.63 mg/cm2, 2-tridecanone maintained 87% repellency at 12 hours post-application. In contrast, the shorter-chain 2-undecanone lost statistically significant repellency after only 2.5 to 3 hours [1].
| Evidence Dimension | Repellency duration against Amblyomma americanum |
| Target Compound Data | 87% repellency at 12 hours post-application |
| Comparator Or Baseline | 2-Undecanone (Loss of significant repellency at 2.5–3 hours) |
| Quantified Difference | >9 hours extended residual efficacy |
| Conditions | Filter paper assay, 0.63 mg/cm2 application, room temperature |
Justifies the procurement of 2-tridecanone for long-acting repellent formulations where the rapid evaporation of 2-undecanone causes premature product failure.
The repellency of aliphatic methyl ketones against Anopheles gambiae is highly dependent on carbon chain length and parity. 2-Tridecanone (C13) provides protection efficacy comparable to the industry standard DEET at 10% and 1% concentrations. Crucially, odd-carbon ketones like 2-tridecanone are quantitatively more effective than their even-carbon counterparts, such as 2-dodecanone, demonstrating a specific structure-activity relationship for insect odorant receptor activation [1].
| Evidence Dimension | Protection efficacy against Anopheles gambiae |
| Target Compound Data | Odd-chain C13 (Comparable to DEET at 10%) |
| Comparator Or Baseline | Even-chain C12 (2-Dodecanone, lower relative efficacy) |
| Quantified Difference | Superior efficacy for odd-chain (C13) vs even-chain (C12) |
| Conditions | Dose-dependent repellency bioassay on human skin/attractant models |
Prevents buyers from sourcing cheaper even-chain ketones (like 2-dodecanone) which fail to meet the biological efficacy benchmarks required for vector control products.
2-Tridecanone possesses a melting point of 24–31 °C, rendering it a waxy solid or crystalline mass at standard room temperature. Its closest commercial analog, 2-undecanone, has a melting point of 11–13 °C and remains a liquid. This physical state difference dictates processability; 2-tridecanone can be directly incorporated into solid lipid nanoparticles, waxy flavor matrices, and slow-release polymer coatings without the need for complex liquid encapsulation technologies [1].
| Evidence Dimension | Melting point and room-temperature physical state |
| Target Compound Data | 24–31 °C (Waxy solid) |
| Comparator Or Baseline | 2-Undecanone (11–13 °C, liquid) |
| Quantified Difference | Phase transition enabling solid-state processing at 20–25 °C |
| Conditions | Standard atmospheric pressure, 20–25 °C ambient handling |
Enables simplified manufacturing and formulation into solid matrices, reducing production costs associated with liquid active ingredient encapsulation.
In flavor and fragrance procurement, 2-tridecanone is utilized for its heavy, fatty, waxy, and dairy-like organoleptic profile, which is perceptible at a low taste threshold of 10 ppm. Unlike shorter-chain ketones (e.g., 2-heptanone or 2-nonanone) that provide lighter, fruity, or herbaceous top-notes, 2-tridecanone delivers deep, animal-fat and creamy base notes. Its lower volatility ensures these flavor profiles survive thermal processing in food manufacturing [1].
| Evidence Dimension | Sensory profile and volatility in flavor matrices |
| Target Compound Data | Heavy fatty/dairy base notes, 10 ppm threshold |
| Comparator Or Baseline | Shorter-chain methyl ketones (Lighter, highly volatile top-notes) |
| Quantified Difference | Provision of heat-stable, heavy lipid/creamy depth |
| Conditions | 10 ppm concentration in standard flavor evaluation matrices |
Essential for flavor chemists formulating heat-processed dairy, cheese, and meat replacers where lighter ketones would flash off during production.
Where this compound is the right choice for topical or spatial repellent formulations requiring >8 hours of residual efficacy, outperforming 2-undecanone due to its lower vapor pressure and sustained release profile [1].
Where this compound is the right choice for direct incorporation into solid-state delivery systems, utilizing its 24–31 °C melting point to avoid the liquid encapsulation costs associated with shorter-chain analogs [2].
Where this compound is the right choice for adding heavy, fatty, and creamy base notes to processed foods, as its low volatility prevents flavor loss during thermal processing compared to lighter methyl ketones [3].
Environmental Hazard